molecular formula C10H18O2 B14297188 3-Methylpentyl 2-methylprop-2-enoate CAS No. 113615-00-2

3-Methylpentyl 2-methylprop-2-enoate

Cat. No.: B14297188
CAS No.: 113615-00-2
M. Wt: 170.25 g/mol
InChI Key: QKMOBSUDXQCKPG-UHFFFAOYSA-N
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Description

. It is characterized by its ester functional group, which is derived from the reaction between a carboxylic acid and an alcohol. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 3-methylpentanol and methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 3-methylpentanol and methacrylic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methylpentyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylpentyl 2-methylprop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylpentyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization reactions. The ester functional group allows it to participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpentyl 2-methylprop-2-enoate is unique due to its specific ester structure, which imparts distinct properties to the resulting polymers. Compared to similar compounds, it offers a balance of flexibility and chemical resistance, making it suitable for specialized applications in coatings, adhesives, and drug delivery systems .

Properties

CAS No.

113615-00-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methylpentyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-9(4)6-7-12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3

InChI Key

QKMOBSUDXQCKPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCOC(=O)C(=C)C

Origin of Product

United States

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